Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

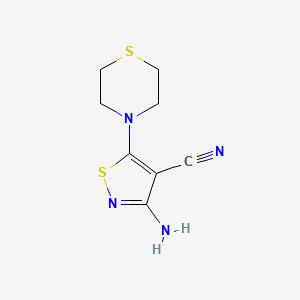

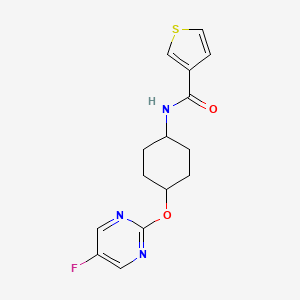

“Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride” is a type of pyridinium salt . Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . This compound is used in the synthesis of antitumor agents based on dihydropyrrolopyrazole compounds .

Molecular Structure Analysis

The molecular structure of pyridinium salts is diverse . The exact molecular structure of “Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride” is not provided in the retrieved resources.Scientific Research Applications

Synthesis of Dihydro-1H-Pyrrolizines

Methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride: is used in the synthesis of dihydro-1H-pyrrolizines, which are important in the development of various bioactive compounds. The cycloaddition reactions involving azomethine ylides prepared from proline and ninhydrin with dialkyl acetylenedicarboxylates result in functionalized dihydro-1H-pyrrolizines .

Biological Potential of Indole Derivatives

This compound serves as a precursor in the synthesis of indole derivatives, which exhibit a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The versatility of indole derivatives makes them a valuable asset in pharmaceutical research and drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

In analytical chemistry, EN300-27122066 can be utilized as a standard or reference compound in GC-MS analysis to identify and quantify various organic compounds within a sample .

Synthesis of Azabicyclo Compounds

The compound is involved in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane, which is a key intermediate in the production of pharmaceuticals like Nirmatrelvir, a SARS-CoV-2 protease inhibitor .

Pyrimidinone Derivatives Synthesis

EN300-27122066: is used in the synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one, also known as 6-Methylthiouracil, which has applications in thyroid disorder treatments .

Carboxylic Acid Derivatives

As a carboxylic acid derivative, EN300-27122066 is essential in the synthesis of compound libraries, particularly for the formation of amide bonds, which are fundamental in creating a diverse range of pharmacologically active molecules .

Mechanism of Action

properties

IUPAC Name |

methyl 6-methyl-2,3-dihydro-1H-pyridine-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-8(7(10)11-2)5-3-4-6-9-8;/h3,5,9H,4,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZSCBCOEBLICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCCN1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2957089.png)

![2-Chloro-1-[(1S,5S)-1-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B2957091.png)

![N-[1-(2,4-Dichlorophenyl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2957093.png)

![4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2957101.png)

![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957102.png)

![1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2957104.png)